molecular formula C24H30N2O5 B11509013 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11509013
M. Wt: 426.5 g/mol
InChI Key: PJYUCXHFDNXEMP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , has the chemical formula C₁₂H₁₇NO₃ . It consists of a pyrrolidine ring with substituents on both the nitrogen and carbon atoms. The compound’s structure includes two ethoxy groups and a 3,4-dimethoxyphenyl moiety .

Preparation Methods

Synthetic Routes::

Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research laboratories typically synthesize it using the methods mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are possible, converting functional groups.

    Substitution: Substituents on the aromatic ring can be modified.

Common Reagents and Conditions::

    Acetic anhydride: Used for acetylation reactions.

    Acetic acid: Involved in certain synthetic routes.

Major Products:: The major product is N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide itself.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are beyond the scope of this article, it’s worth noting that 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione possesses unique structural features. Similar compounds include 3,4-dimethoxyphenethylamine and related derivatives.

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H30N2O5/c1-4-29-19-10-8-18(9-11-19)26-23(27)16-20(24(26)28)25-14-13-17-7-12-21(30-5-2)22(15-17)31-6-3/h7-12,15,20,25H,4-6,13-14,16H2,1-3H3

InChI Key

PJYUCXHFDNXEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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